Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a urea moiety substituted with diethyl groups and a phenyl ring bearing a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of N,N-diethylurea with a boronic acid derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out under inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, tetrahydrofuran.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Phenyl Derivatives: Products from electrophilic aromatic substitution.
Biaryl Compounds: Products from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The compound’s boron-containing moiety can act as a catalyst in various organic reactions.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Biological Probes: Can be used to develop probes for studying biological processes.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects primarily through its boron-containing moiety, which can interact with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds by acting as a nucleophile. The urea moiety can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with dimethyl groups instead of diethyl.
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a benzamide group instead of a urea moiety.
Uniqueness
Urea, N,N-diethyl-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the combination of its urea and boron-containing moieties.
Properties
Molecular Formula |
C18H29BN2O3 |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1,1-diethyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C18H29BN2O3/c1-8-21(9-2)16(22)20-15-11-10-14(12-13(15)3)19-23-17(4,5)18(6,7)24-19/h10-12H,8-9H2,1-7H3,(H,20,22) |
InChI Key |
YSQBRETXMKALFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N(CC)CC)C |
Origin of Product |
United States |
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